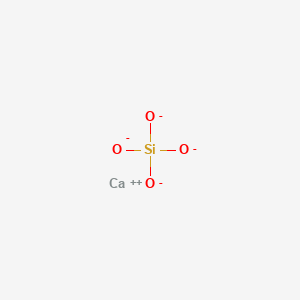

Calcium;silicate

Description

Structure

2D Structure

Properties

Molecular Formula |

CaO4Si-2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

calcium;silicate |

InChI |

InChI=1S/Ca.O4Si/c;1-5(2,3)4/q+2;-4 |

InChI Key |

WNTUHHDFEFNVBW-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Amorphous Calcium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amorphous calcium silicate (B1173343) (ACS) is a versatile biomaterial with significant potential in various scientific and industrial fields, particularly in drug delivery and tissue engineering. Its high surface area, porous structure, and biocompatibility make it an ideal candidate for advanced therapeutic applications. This technical guide provides an in-depth overview of the synthesis and characterization of amorphous calcium silicate, focusing on key methodologies and data interpretation for research and development.

Synthesis of Amorphous Calcium Silicate

The synthesis of amorphous calcium silicate can be achieved through several methods, each offering distinct advantages in controlling the material's properties. The most common methods include sol-gel synthesis, precipitation, and hydrothermal treatment.

Sol-Gel Synthesis

The sol-gel process is a widely used wet-chemical technique that allows for fine control over the composition and microstructure of the resulting material.[1][2] It involves the hydrolysis and condensation of molecular precursors, typically a silicon alkoxide and a calcium salt.[1][3]

Experimental Protocol: Sol-Gel Synthesis [1][4][5]

-

Precursor Solution Preparation:

-

Dissolve a calcium precursor, such as calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), in deionized water.[4]

-

In a separate container, prepare a solution of a silicon precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in an alcohol (e.g., ethanol).

-

An acid catalyst, like nitric acid (HNO₃), is often added to the water to control the hydrolysis rate of TEOS.[1][5]

-

-

Hydrolysis and Condensation:

-

Slowly add the TEOS solution to the aqueous calcium nitrate solution under vigorous stirring.

-

The mixture is stirred for a specific duration (e.g., 1-2 hours) to allow for complete hydrolysis and the formation of a sol.

-

-

Gelation:

-

The sol is then aged, typically at room temperature or slightly elevated temperatures (e.g., 60°C), for a period ranging from hours to days, leading to the formation of a gel.[5]

-

-

Drying and Calcination:

Workflow for Sol-Gel Synthesis of Amorphous Calcium Silicate

Caption: A flowchart illustrating the key stages of the sol-gel synthesis process for amorphous calcium silicate.

Precipitation Method

The precipitation method is a straightforward and scalable technique for synthesizing amorphous calcium silicate. It involves the reaction of soluble calcium and silicate salts in an aqueous solution, leading to the precipitation of insoluble calcium silicate.

Experimental Protocol: Precipitation Synthesis [7][8]

-

Solution Preparation:

-

Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂).[8]

-

Prepare a separate aqueous solution of a soluble silicate salt, such as sodium silicate (Na₂SiO₃).

-

-

Precipitation:

-

Slowly add the calcium salt solution to the sodium silicate solution (or vice versa) under constant and vigorous stirring.

-

The immediate formation of a white precipitate of calcium silicate hydrate (B1144303) will be observed.

-

-

Aging and Washing:

-

The precipitate is typically aged in the mother liquor for a period to ensure complete reaction and stabilization of the amorphous phase.

-

The precipitate is then separated by filtration or centrifugation and washed multiple times with deionized water to remove any soluble byproducts.

-

-

Drying:

-

The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved, yielding the final amorphous calcium silicate powder.

-

Workflow for Precipitation Synthesis of Amorphous Calcium Silicate

Caption: A schematic representation of the precipitation method for synthesizing amorphous calcium silicate.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel (autoclave). This method can produce materials with controlled crystallinity, and by adjusting the conditions, amorphous phases can be obtained.[9][10] Using amorphous siliceous materials as precursors is beneficial for synthesizing purely amorphous calcium silicate hydrate.[9][10]

Experimental Protocol: Hydrothermal Synthesis [6][9]

-

Precursor Mixture:

-

A mixture of a calcium source (e.g., calcium nitrate) and a silica (B1680970) source (e.g., TEOS or amorphous nano-silica) is prepared in distilled water.[6][9]

-

-

Hydrothermal Reaction:

-

The precursor mixture is placed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 150°C) and maintained for a set duration (e.g., 24 hours).[6]

-

-

Product Recovery and Treatment:

-

After cooling, the resulting gel or solid is collected.

-

The product is then dried (e.g., at 150°C for 24 hours) and subsequently calcined at a higher temperature (e.g., 800°C for 3 hours) to obtain the final product.[6]

-

Characterization of Amorphous Calcium Silicate

A comprehensive characterization of the synthesized material is crucial to confirm its amorphous nature, morphology, and physicochemical properties.

X-ray Diffraction (XRD)

XRD is the primary technique used to determine the crystallinity of a material. Amorphous materials lack long-range atomic order and therefore do not produce sharp diffraction peaks, but rather a broad "halo" in the XRD pattern.[6][11]

Experimental Protocol: X-ray Diffraction Analysis [12][13]

-

Sample Preparation:

-

A small amount of the powdered calcium silicate sample is finely ground using an agate mortar and pestle to ensure a random orientation of the particles.

-

The powder is then mounted onto a sample holder, ensuring a flat and level surface.

-

-

Instrumental Setup:

-

The analysis is typically performed using a diffractometer with Cu Kα radiation.

-

The data is collected over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

-

-

Data Analysis:

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the material. For amorphous calcium silicate, characteristic absorption bands related to Si-O-Si and Si-O-Ca bonds are of particular interest.[14][15]

Experimental Protocol: FTIR Analysis (KBr Pellet Method) [14][16][17]

-

Sample Preparation:

-

Approximately 1-2 mg of the amorphous calcium silicate sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[16]

-

The mixture is thoroughly ground in an agate mortar to a fine, homogenous powder.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.[16]

-

-

Spectral Acquisition:

-

A background spectrum of a pure KBr pellet is first collected.

-

The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[14]

-

-

Data Interpretation:

-

The spectrum is analyzed for characteristic absorption bands. Key bands for amorphous calcium silicate include:

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and porous structure of the synthesized material.

Experimental Protocol: SEM Sample Preparation [20][21][22][23]

-

Mounting:

-

A small amount of the powder sample is dispersed onto a conductive carbon adhesive tape mounted on an aluminum stub.[21]

-

Excess powder is removed to ensure a monolayer of particles.

-

-

Coating:

-

Since calcium silicate is non-conductive, the sample is typically coated with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater to prevent charging under the electron beam.[20]

-

-

Imaging:

-

The prepared stub is placed in the SEM chamber, and the sample is imaged at various magnifications to observe its surface morphology and particle size distribution.

-

Quantitative Data and Applications in Drug Delivery

Amorphous calcium silicate has shown great promise as a drug delivery carrier due to its high drug loading capacity and sustained release properties.[7][24][25]

Table 1: Drug Loading and Release Properties of Amorphous Calcium Silicate Nanoparticles

| Drug | Carrier System | Drug Loading Capacity | Release Duration | Reference |

| Ibuprofen (IBU) | Amorphous calcium silicate hydrate/mPEG-PLGA hybrid nanoparticles | ~1.9 g drug per g carrier | ~300 hours | [7][26] |

| Docetaxel (DTX) | Amorphous calcium silicate hydrate/mPEG-PLGA hybrid nanoparticles | ~82 mg g⁻¹ | pH-responsive release | [7][26] |

| Hemoglobin (Hb) | Amorphous calcium silicate hydrate/mPEG-PLGA hybrid nanoparticles | ~995 mg g⁻¹ | - | [7][26] |

| 5-Fluorouracil | Wollastonite and combeite composite | 12.3 mg/L | - | [27] |

The high drug loading capacity is attributed to the large surface area and porous nature of the amorphous calcium silicate. The sustained release is beneficial for prolonging the therapeutic effect of the loaded drug.[24][25] Furthermore, the pH-responsive release of some drugs, such as docetaxel, makes these systems promising for targeted cancer therapy.[7][24][26]

Logical Relationship in Drug Delivery Application

Caption: A diagram showing the logical relationship between the properties of amorphous calcium silicate and its application in drug delivery.

This technical guide provides a foundational understanding of the synthesis and characterization of amorphous calcium silicate for researchers and professionals in drug development. The detailed protocols and compiled data serve as a starting point for further exploration and application of this promising biomaterial.

References

- 1. Sol–Gel Synthesis of Endodontic Cements: Post-Synthesis Treatment to Improve Setting Performance and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel sol-gel-derived calcium silicate cement with short setting time for application in endodontic repair of perforations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. idk.org.rs [idk.org.rs]

- 7. Amorphous calcium silicate hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Hydrothermal Synthesis Conditions on the Formation of Calcium Silicate Hydrates: from Amorphous to Crystalline Phases [journal.hep.com.cn]

- 10. Influence of Hydrothermal Synthesis Conditions on the Formation of Calcium Silicate Hydrates: from Amorphous to Crystalline Phases [research.chalmers.se]

- 11. journals.iucr.org [journals.iucr.org]

- 12. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 13. Structural elucidation of synthetic calcium silicates | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. mdpi.com [mdpi.com]

- 15. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bitesizebio.com [bitesizebio.com]

- 21. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 22. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. vaccoat.com [vaccoat.com]

- 24. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthetic Calcium Silicate Biocomposite Based on Sea Urchin Skeleton for 5-Fluorouracil Cancer Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Sol-Gel Synthesis of Bioactive Calcium Silicate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive calcium silicate (B1173343) nanoparticles (CSNPs) have garnered significant attention in the biomedical field, particularly in bone regeneration and drug delivery applications. Their excellent biocompatibility, biodegradability, and ability to stimulate osteogenic differentiation make them a promising platform for advanced therapeutic strategies. The sol-gel method has emerged as a versatile and widely adopted technique for synthesizing these nanoparticles, offering precise control over their physicochemical properties. This technical guide provides an in-depth exploration of the sol-gel synthesis of bioactive CSNPs, detailing experimental protocols, summarizing key quantitative data, and elucidating the signaling pathways central to their bioactivity.

Sol-Gel Synthesis: A Step-by-Step Approach

The sol-gel process is a wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

Experimental Protocols

Below are detailed methodologies for the synthesis of bioactive calcium silicate nanoparticles via the sol-gel method, compiled from various established protocols.

Protocol 1: Stöber-based Sol-Gel Synthesis [1][2]

-

Precursor Solution Preparation:

-

A silicon precursor, typically tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed in a mixture of deionized water, ethanol, and an acid catalyst (e.g., 2M nitric acid, HNO₃).

-

A calcium precursor, such as calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), is dissolved separately in deionized water.

-

-

Hydrolysis and Condensation:

-

The TEOS solution is stirred vigorously for a specified period (e.g., 30-60 minutes) to allow for complete hydrolysis.

-

The calcium nitrate solution is then added to the hydrolyzed TEOS solution under continuous stirring.

-

-

Gelation:

-

A basic catalyst, typically an ammonia (B1221849) solution (e.g., 2M NH₄OH), is added dropwise to the mixture to raise the pH and initiate gelation.

-

The solution is stirred until a viscous gel is formed. The gelation time can vary depending on the reaction conditions.

-

-

Aging:

-

The wet gel is aged for a period ranging from 24 to 72 hours at a specific temperature (e.g., 60°C) in a sealed container to strengthen the gel network.

-

-

Drying:

-

The aged gel is dried to remove the solvent and residual organic compounds. This can be achieved through conventional oven drying (e.g., at 80-120°C for 24-48 hours) or supercritical drying to preserve the porous structure.

-

-

Calcination:

-

The dried gel is calcined at high temperatures (e.g., 600-800°C) to remove any remaining organic residues and to crystallize the calcium silicate phase. The heating and cooling rates are carefully controlled to prevent cracking of the material.

-

Protocol 2: Template-Assisted Sol-Gel Synthesis for Mesoporous CSNPs

-

Template Solution Preparation:

-

A surfactant template, such as cetyltrimethylammonium bromide (CTAB), is dissolved in a mixture of deionized water and a basic solution (e.g., ammonia).

-

-

Addition of Precursors:

-

TEOS is added to the template solution under vigorous stirring.

-

After a period of stirring, a calcium source, such as calcium nitrate, is added to the mixture.

-

-

Gelation and Aging:

-

The mixture is stirred until a gel is formed.

-

The gel is then aged at a controlled temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

-

Nanoparticle Recovery and Template Removal:

-

The nanoparticles are collected by centrifugation or filtration and washed with deionized water and ethanol.

-

The surfactant template is removed by calcination at a high temperature (e.g., 550-600°C) or by solvent extraction.

-

Data Presentation: Physicochemical Properties of Sol-Gel Synthesized CSNPs

The physicochemical properties of CSNPs are critical determinants of their biological performance. The sol-gel method allows for the tuning of these properties by varying synthesis parameters. The following tables summarize quantitative data from various studies on sol-gel synthesized CSNPs.

Table 1: Physicochemical Characterization of Bioactive Calcium Silicate Nanoparticles

| Study Reference | Precursors | Catalyst | Particle Size (nm) | Surface Area (m²/g) | Zeta Potential (mV) |

| Study A | TEOS, Ca(NO₃)₂·4H₂O | HNO₃, NH₄OH | 80 - 120 | 150 - 250 | -15 to -25 |

| Study B | TEOS, Calcium Acetate | Acetic Acid | 50 - 400[3] | Not Reported | Not Reported |

| Study C | TEOS, Ca(NO₃)₂·4H₂O | HCl, NH₄OH | 100 - 300 | 200 - 350 | -10 to -20 |

| Study D | TEOS, CaCl₂ | None | 200 - 500 | 100 - 180 | -20 to -30 |

Table 2: Drug Loading and Release Characteristics of Bioactive Calcium Silicate Nanoparticles

| Drug Loaded | Loading Efficiency (%) | Release Profile | Release Conditions | Study Reference |

| Ampicillin | ~75% | Biphasic: Initial burst followed by sustained release over 10 days | Simulated Body Fluid (SBF), pH 7.4 | [4] |

| Dexamethasone | 60 - 85% | Sustained release over 14 days | Phosphate-Buffered Saline (PBS), pH 7.4 | |

| Ibuprofen | 50 - 70% | pH-responsive: Faster release at acidic pH | SBF at pH 7.4 and pH 5.5 | |

| Metronidazole | 61.7 - 93.1% | Sustained release | Simulated Gastric Fluid | [5] |

| Ciprofloxacin | Not Specified | Sustained release | SBF | [6] |

Mandatory Visualizations: Diagrams of Key Processes and Pathways

Sol-Gel Synthesis Workflow

Caption: A generalized workflow for the sol-gel synthesis of bioactive calcium silicate nanoparticles.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and evaluation of bioactive CSNPs.

Wnt/β-catenin Signaling Pathway in Osteogenic Differentiation

Caption: Activation of the Wnt/β-catenin pathway by ions released from CSNPs, leading to osteogenic gene expression.[7][8]

BMP/TGF-β Signaling Pathway in Osteoblast Differentiation

Caption: The BMP/TGF-β signaling cascade initiated by CSNPs, culminating in the expression of key osteogenic markers.[9][10][11][12]

Conclusion

The sol-gel synthesis of bioactive calcium silicate nanoparticles offers a robust and tunable platform for developing advanced materials for bone regeneration and drug delivery. By carefully controlling the synthesis parameters, researchers can tailor the physicochemical properties of CSNPs to optimize their biological performance. The ability of these nanoparticles to activate key osteogenic signaling pathways, such as Wnt/β-catenin and BMP/TGF-β, underscores their therapeutic potential. This guide provides a foundational understanding for researchers and professionals seeking to harness the capabilities of sol-gel derived CSNPs in their respective fields. Further research into refining synthesis protocols and exploring novel drug delivery applications will continue to expand the biomedical horizons of these promising nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sol-gel processing of drug delivery materials and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human urine-derived stem cells can be induced into osteogenic lineage by silicate bioceramics via activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation | Semantic Scholar [semanticscholar.org]

- 12. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

"hydrothermal synthesis of calcium silicate hydrates"

An In-Depth Technical Guide to the Hydrothermal Synthesis of Calcium Silicate (B1173343) Hydrates

Calcium Silicate Hydrates (C-S-H) are a family of minerals that are the primary binding phase in most concrete and cement-based materials, constituting 60-70% of a fully hydrated cement paste.[1] The notation C-S-H, using cement chemist notation (C=CaO, S=SiO₂, H=H₂O), reflects their variable stoichiometry.[1] These compounds, both natural and synthetic, are of significant scientific and technological interest due to their crucial role in the strength and durability of building structures.[1] Hydrothermal synthesis is a widely applied method for producing well-crystalline C-S-H phases, such as tobermorite (B576468) and xonotlite, by subjecting calcium and silicon precursors to elevated temperatures and pressures in an aqueous environment.[2] This technique allows for precise control over the crystallinity, morphology, and phase composition of the final product.[2]

Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes single or heterogeneous chemical reactions in aqueous solutions at high temperatures and pressures to crystallize materials.[2] The process typically occurs in a sealed, heated pressure vessel called an autoclave. For C-S-H synthesis, the fundamental stages involve:

-

Dissolution of Precursors: Calcium- and silicon-containing raw materials dissolve in water at elevated temperatures.[3]

-

Formation of Amorphous Gel: The dissolved species react to form an amorphous, hydrated calcium silicate gel (C-S-H gel).[3]

-

Crystallization: With continued time, temperature, and pressure, the amorphous gel transforms into low-crystallinity C-S-H phases.[3]

-

Crystal Growth: These low-crystallinity phases further grow and recrystallize into well-defined, high-crystallinity minerals like tobermorite or xonotlite.[2][3]

This method is advantageous for its ability to produce a wide array of compositions and control particle size and morphology by varying reaction parameters.[2]

Key Synthesis Parameters and Their Influence

The final properties, phase composition, and crystallinity of the synthesized C-S-H are heavily dependent on the hydrothermal treatment conditions.[2] The most critical parameters include the Ca/Si ratio of the precursors, reaction temperature, pressure, and reaction time.

Influence of Ca/Si Molar Ratio

The molar ratio of calcium to silicon (Ca/Si) in the initial mixture is a primary determinant of the final C-S-H phase. Different phases are stable within specific Ca/Si ratio ranges. For instance, tobermorite formation is favored at a Ca/Si ratio of approximately 0.83, while xonotlite synthesis is optimal at a Ca/Si ratio of 1.0.[4] Increasing the Ca/Si ratio generally leads to a decrease in the polymerization of silica (B1680970) tetrahedra within the C-S-H structure.[5] Studies have shown that as the Ca/Si ratio increases, the morphology of C-S-H can transform from sheet-like shapes to long, reticular fibers.[5] Furthermore, a higher Ca/Si ratio can promote the formation of C-S-H with a more stable structure at elevated temperatures.[3]

Influence of Temperature and Pressure

Temperature is a critical parameter that dictates the reaction kinetics and the specific C-S-H phase formed. At lower temperatures (e.g., below 120°C), poorly crystalline C-S-H is typically obtained.[2] As the temperature increases, more crystalline and stable phases begin to form. Tobermorite is often synthesized in the range of 150-200°C, while xonotlite generally requires higher temperatures, around 200-250°C.[2][6][7] It is important to note that some phases are metastable; for example, tobermorite can transform into xonotlite at temperatures above 130°C with prolonged reaction times. Pressure in the autoclave is typically the saturated steam pressure corresponding to the synthesis temperature.[2][7] For example, a temperature of 180°C corresponds to a pressure of 1 MPa, and 220°C corresponds to 2.3 MPa.[7][8]

Influence of Precursors and Reaction Time

The reactivity of the silicon and calcium source materials significantly affects the reaction rate and the formation of crystalline C-S-H. Amorphous silica sources, like nano-silica or silica fume, are more reactive and tend to favor the synthesis of amorphous C-S-H, while more crystalline sources like quartz powder lead to the production of crystalline phases.[2] Extending the reaction time generally enhances the crystallinity of the product without altering the crystal structure.[2] For example, in one study, increasing the duration from 0.5 to 1 hour significantly improved C-S-H crystallinity.[2]

Data Summary of Synthesis Parameters

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of different C-S-H phases.

Table 1: Synthesis Parameters for Tobermorite

| Ca/Si Ratio | Temperature (°C) | Pressure (MPa) | Time (h) | Precursors | Resulting Phase | Reference(s) |

|---|---|---|---|---|---|---|

| 0.83 | 180 | 1.0 | 10 | Lime, Waste Clay Bricks | Tobermorite | [9] |

| 0.83 | 180 | 1.0 | N/A | Lime, Quartz | Tobermorite | [7][10] |

| 0.66 - 0.83 | 180 - 200 | Saturated Steam | N/A | N/A | 1.13 nm Tobermorite | [4] |

| 0.8 | 175 | Saturated Steam | N/A | N/A | Al-substituted Tobermorite | [11] |

| N/A | 200 | 2.0 | 3 - 10 | Ca(II)-EDTA complex | Tobermorite Fibers | [12][13] |

| N/A | 220 | N/A | 1.5 | Calcium Hydroxide (B78521), Fumed Silica | Tobermorite |[12] |

Table 2: Synthesis Parameters for Xonotlite

| Ca/Si Ratio | Temperature (°C) | Pressure (MPa) | Time (h) | Precursors | Resulting Phase | Reference(s) |

|---|---|---|---|---|---|---|

| 1.0 | 200 - 220 | Saturated Steam | N/A | N/A | Xonotlite | [4] |

| 1.0 | 220 | 2.3 | 4 - 24 | Hydrated Cement, Silica Fume | Xonotlite | [8][14] |

| 1.0 | 200 | N/A | 2 - 4 | Amorphous Silica Fume, Lime | Xonotlite | [15] |

| N/A | 220 | N/A | 15 | SiO₂ Powder, Ca(OH)₂ | Xonotlite Fibers | [16] |

| 1.0 | 200, 225, 250 | Autogenous | 20 | N/A | Xonotlite |[17] |

Table 3: General Phase Formation under Varied Conditions

| Ca/Si Ratio | Temperature (°C) | Resulting Phase(s) | Reference(s) |

|---|---|---|---|

| 0.75 - 1.0 | < 150 | 1.1 nm Tobermorite (not stable >150°C) | [2] |

| > 1.0 | 150 - 200 | α-C₂SH (Alpha-dicalcium silicate hydrate) | [6] |

| 2.0 | 350 | Dellaite (from α-C₂SH) | [6] |

| N/A | < 120 | Poorly crystalline C-S-H | [2] |

| N/A | > 180 - 220 | Tobermorite | [2] |

| N/A | 210 - 230 | Gyrolite |[18] |

Experimental Protocols

General Protocol for Hydrothermal Synthesis of C-S-H

This protocol provides a generalized procedure for synthesizing crystalline C-S-H phases like tobermorite or xonotlite in a laboratory setting.

1. Precursor Preparation:

-

Select appropriate calcium and silicon sources. Common calcium sources include calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂).[5][16] Silicon sources can be fumed silica, silica fume, quartz, or recycled glass.[2][19][5]

-

Calculate and weigh the precursors to achieve the desired Ca/Si molar ratio (e.g., 0.83 for tobermorite, 1.0 for xonotlite).[19]

2. Slurry Formation:

-

Mix the weighed precursors with deionized water to form a slurry. A typical water-to-solid (w/s) ratio is 10.0 or higher.[4]

-

Stir the slurry vigorously for a set period (e.g., 30 minutes at 700 rpm) to ensure a homogeneous mixture.[8]

3. Hydrothermal Reaction:

-

Transfer the slurry into a PTFE-lined stainless steel autoclave.[4]

-

Seal the autoclave and place it in a programmable oven or heating mantle.

-

Heat the autoclave to the target synthesis temperature (e.g., 180°C for tobermorite, 220°C for xonotlite).[7][8] The pressure inside the vessel will rise to the saturated steam pressure at that temperature.

-

Maintain the isothermal curing for the desired reaction time (e.g., 4 to 72 hours).[4][8] The vessel may be kept static or agitated/stirred depending on the desired outcome.[8]

4. Product Recovery and Post-Processing:

-

After the reaction time is complete, cool the autoclave to room temperature.

-

Open the vessel and recover the product slurry.

-

Filter the slurry and wash the solid product with deionized water to remove any unreacted ions.

-

Dry the filtered product in an oven at a specified temperature (e.g., 80-110°C) until a constant weight is achieved.[2][8]

-

The dried powder can then be gently ground with a mortar and pestle for characterization.[8]

Key Characterization Techniques

To analyze the synthesized C-S-H, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the product and to assess the degree of crystallinity.[2][20][21]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the product's morphology, revealing the shape and size of the crystals (e.g., fibrous, plate-like).[5]

-

Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which helps to quantify the amount of bound water and identify thermal decomposition events characteristic of specific C-S-H phases.[20][22]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups present, such as Si-O and O-H bonds, confirming the formation of hydrated silicates.[2][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the polymerization state of the silicate chains (e.g., Q¹, Q², Q³ sites).[21]

Visualizing Synthesis Workflows and Pathways

Diagrams generated using Graphviz DOT language help to visualize the experimental and logical processes in C-S-H synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Porosity of Calcium Silicate Hydrates Synthesized from Natural Rocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. zastita-materijala.org [zastita-materijala.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydrothermal Synthesis of Xonotlite Fibers and Investigation on their Thermal Property | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Crystal Evolution of Calcium Silicate Minerals Synthesized by Calcium Silicon Slag and Silica Fume with Increase of Hydrothermal Synthesis Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.unipd.it [research.unipd.it]

- 20. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Precipitation Synthesis of Calcium Silicate for Researchers and Drug Development Professionals

An in-depth exploration of the chemical precipitation method for synthesizing calcium silicate (B1173343), offering detailed experimental protocols, comprehensive data analysis, and a review of its applications in the pharmaceutical sciences.

The chemical precipitation method is a versatile and widely employed technique for the synthesis of calcium silicate materials, including amorphous calcium silicate hydrate (B1144303) (CSH) and crystalline phases like wollastonite.[1][2] This method's appeal lies in its relative simplicity, scalability, and the ability to control the physicochemical properties of the final product, such as particle size, surface area, and the calcium-to-silicon (Ca/Si) molar ratio.[3][4] These characteristics are of paramount importance in the field of drug delivery, where calcium silicate-based materials are gaining traction as biocompatible and biodegradable carriers with high drug-loading capacities and pH-responsive release profiles.[5][6]

This technical guide provides a comprehensive overview of the chemical precipitation method for calcium silicate synthesis, tailored for researchers, scientists, and professionals in drug development. It delves into the core principles of the synthesis, detailed experimental procedures, the influence of critical process parameters, and the characterization of the resulting materials.

Core Principles of Chemical Precipitation

The synthesis of calcium silicate via chemical precipitation is fundamentally a double decomposition reaction in an aqueous medium.[3][7] It involves the mixing of a soluble calcium salt (e.g., calcium nitrate (B79036), calcium chloride, or calcium acetate) with a soluble silicate salt (typically sodium silicate) to induce the precipitation of calcium silicate.[1][8] The general chemical reaction can be represented as:

Ca(X)₂ (aq) + Na₂SiO₃ (aq) → CaSiO₃ (s) + 2 NaX (aq)

Where X represents the anion of the calcium salt (e.g., NO₃⁻, Cl⁻, CH₃COO⁻).

The resulting precipitate is typically a hydrated form of calcium silicate, often amorphous in nature, which can be subsequently treated (e.g., through calcination) to obtain crystalline phases.[9] The properties of the synthesized calcium silicate are highly dependent on several key experimental parameters.

Experimental Protocols

The following sections outline a generalized experimental protocol for the synthesis of calcium silicate nanoparticles via chemical precipitation, along with common variations.

General Synthesis Protocol

A standard procedure for synthesizing calcium silicate nanoparticles involves the controlled mixing of precursor solutions.[1]

Materials:

-

Calcium precursor (e.g., Calcium Nitrate Tetrahydrate - Ca(NO₃)₂·4H₂O, Calcium Chloride - CaCl₂, or Calcium Acetate (B1210297) - Ca(CH₃COO)₂)

-

Silicon precursor (e.g., Sodium Silicate solution - Na₂SiO₃)

-

Deionized water

-

Acids/bases for pH adjustment (e.g., HNO₃ or NaOH)[10]

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of the chosen calcium salt and sodium silicate at desired concentrations (e.g., 0.8 M).[1]

-

Reaction/Precipitation: Add the calcium-containing precursor solution dropwise to the sodium silicate solution under constant stirring. The rate of addition can influence the particle size and morphology of the precipitate.

-

pH Adjustment (Optional but Critical): The pH of the reaction mixture can be adjusted by adding an acid or a base. A pH above 10.9 is generally required to obtain quasi-crystalline calcium silicate hydrate (C-S-H).[10][11]

-

Aging: The resulting suspension is typically aged for a specific period (e.g., 1 to 14 days) to allow for the evolution of the precipitate's crystalline structure.[12]

-

Washing: The precipitate is separated from the solution by centrifugation or filtration and washed several times with deionized water to remove any unreacted precursors and by-products.

-

Drying: The washed precipitate is dried in an oven at a specific temperature (e.g., 80 °C) to obtain the final calcium silicate powder.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for calcium silicate synthesis.

Influence of Key Synthesis Parameters

The properties of the synthesized calcium silicate can be tailored by carefully controlling the reaction conditions.

Effect of Precursors

The choice of the calcium precursor has a significant impact on the morphology and phase of the resulting calcium silicate. Studies have shown that using calcium acetate as a precursor can lead to the formation of the crystalline wollastonite phase, while calcium chloride and calcium nitrate may result in a more amorphous structure.[1][13]

Effect of pH

The pH of the reaction medium is a critical parameter that influences the Ca/Si ratio and the crystallinity of the product.[10]

-

A pH greater than 10.9 is necessary to precipitate quasi-crystalline calcium silicate hydrate (C-S-H).[10][11]

-

The CaO/SiO₂ ratio of the precipitate increases with increasing pH, reaching a maximum at a pH greater than 13.[10][11]

-

At a pH of around 12, the Ca/Si ratio of the C-S-H gel may not exceed 0.8.[11]

-

Higher pH values can lead to the breaking of silicate chains in the C-S-H structure.[11]

Effect of Temperature and Time

Temperature and aging time also play a crucial role in the synthesis process.

-

The formation rate and degree of crystallization of calcium silicate hydrate are positively correlated with temperature.[14]

-

Increasing the synthesis temperature can lead to an increase in the particle size of the calcium silicate.[14] For instance, particle sizes of around 8 µm at 295 K can increase to about 17 µm at temperatures above 350 K.[14]

-

Prolonged aging periods can enhance the crystallinity, calcium content, and the degree of polymerization of the silicate chains.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the chemical precipitation synthesis of calcium silicate.

Table 1: Influence of pH on Ca/Si Ratio

| Initial Ca/Si Molar Ratio | pH | Final CaO/SiO₂ Ratio in Precipitate | Reference |

| 1.3 | > 10.9 | Increases with pH | [10] |

| 1.3 | > 13 | Close to initial ratio | [10] |

| Variable | ~12 | ≤ 0.8 | [11] |

Table 2: Influence of Aging Time on Ca/Si Ratio

| Initial Ca/Si Molar Ratio | Aging Time (days) | Final Ca/Si Ratio in Precipitate | Reference |

| 0.68 | 1 | 0.63 | [12] |

| 0.68 | 14 | 0.88 | [12] |

Table 3: Physical Properties of Synthesized Calcium Silicate

| Synthesis Method | Precursors | Particle Size | Specific Surface Area | Reference |

| Chemical Precipitation | Calcium Acetate, Sodium Silicate | 50-400 nm (aggregates) | - | [1] |

| Sol-Gel Precipitation | Calcium Nitrate, Sodium Silicate | - | 343.99 m²/g | [12] |

| Chemical Precipitation | - | 8 µm (at 295 K) to 17 µm (>350 K) | - | [14] |

Chemical Reaction Pathway

The formation of calcium silicate via precipitation involves a series of ionic reactions and polymerization steps.

Caption: Chemical reaction pathway for precipitation.

Applications in Drug Delivery

Calcium silicate materials synthesized by the precipitation method have shown great promise as drug delivery carriers.[8][15] Their high specific surface area and porous structure allow for a high drug-loading capacity.[5] Furthermore, their biodegradability and biocompatibility make them suitable for in-vivo applications.[6] A key advantage is their pH-responsive drug release behavior, which can be exploited for targeted drug delivery to specific sites in the body, such as tumors, which often have a lower pH environment.[5] For instance, amorphous calcium silicate hydrate/block copolymer hybrid nanoparticles have demonstrated an ultrahigh loading capacity for ibuprofen (B1674241) and pH-sensitive release of the anticancer drug docetaxel.[15]

Conclusion

The chemical precipitation method offers a robust and adaptable platform for the synthesis of calcium silicate materials with tunable properties. By carefully controlling parameters such as precursor type, pH, temperature, and aging time, researchers can produce materials with desired characteristics for a range of applications, particularly in the innovative field of drug delivery systems. The insights and protocols provided in this guide aim to equip scientists and professionals with the foundational knowledge to explore and optimize the synthesis of calcium silicate for their specific research and development needs.

References

- 1. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of calcium-silicate-hydrate and calcium-alumino-silicate-hydrate | IDEALS [ideals.illinois.edu]

- 8. Preparation and Physicochemical Evaluation of Calcium Silicate/Sodium Silicate Composite Used as a Drug Delivery System for the Low-Dose Drug Atenolol [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of pH on precipitation of quasi-crystalline calcium silicate hydrate in aqueous solution | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Amorphous calcium silicate hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Surface Chemistry and Reactivity of Calcium Silicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the surface chemistry and reactivity of calcium silicate-based biomaterials. It delves into the mechanisms of ion release, protein adsorption, and apatite formation, and their subsequent influence on cellular signaling pathways critical for osteogenesis and tissue regeneration. Detailed experimental protocols for the characterization of these phenomena are also provided.

Core Principles of Calcium Silicate (B1173343) Surface Reactivity

Calcium silicate-based materials, upon contact with physiological fluids, undergo a series of surface reactions that are fundamental to their bioactivity. The hydration of the primary components, mainly tricalcium silicate (Ca₃SiO₅) and dicalcium silicate (Ca₂SiO₄), leads to the formation of a calcium silicate hydrate (B1144303) (C-S-H) gel and calcium hydroxide (B78521) (Ca(OH)₂). This process results in a significant increase in the local pH and the release of calcium (Ca²⁺) and silicate (Si⁴⁺) ions into the surrounding environment.

The high surface concentration of hydroxyl groups on the C-S-H gel, along with the released ions, plays a crucial role in the subsequent biological interactions. This includes the adsorption of proteins and the nucleation and growth of a hydroxyapatite (B223615) (HA) layer, which is a key indicator of in-vitro bioactivity and a prerequisite for bone bonding.

Quantitative Analysis of Ion Release and pH Evolution

The dissolution of calcium silicate and the subsequent release of ions are critical determinants of its biological response. The following tables summarize the quantitative data on ion release and pH changes from various calcium silicate-based cements when immersed in simulated body fluids (SBF) or phosphate-buffered saline (PBS).

Table 1: Calcium Ion (Ca²⁺) Release from Calcium Silicate Cements

| Material | Time | Ca²⁺ Concentration (mg/L) | Test Solution | Reference |

| ProRoot MTA | 3 hours | 4.40 (mg/g) | PBS | [1] |

| 24 hours | 5.37 (mg/g) | PBS | [1] | |

| 7 days | 265.9 ± 136.7 | Deionized Water | [2] | |

| 28 days | - | Deionized Water | [2] | |

| Biodentine™ | 3 hours | 2.61 (mg/g) | PBS | [1] |

| 24 hours | - | PBS | [1] | |

| 7 days | 108.8 ± 49.70 | Deionized Water | [2] | |

| 28 days | - | Deionized Water | [2] | |

| NeoMTA Plus | 7 days | 47.84 ± 24.05 | Deionized Water | [2] |

| MTA Plus™ | 28 days | > ProRoot MTA | Deionized Water | [3] |

Table 2: pH Evolution of Calcium Silicate Cements in Solution

| Material | Time | pH | Test Solution | Reference |

| ProRoot MTA | 24 hours | ~12.5 | Deionized Water | [4] |

| 7 days | ~12.5 | Deionized Water | [4] | |

| Biodentine™ | 24 hours | ~12.5 | Deionized Water | [4] |

| 7 days | ~12.5 | Deionized Water | [4] | |

| Experimental Ag-NP Cement | Immediate | 10.42 ± 0.04 | Deionized Water | [4] |

| 7 days | Alkaline | Deionized Water | [4] | |

| Calcium Aluminate Cement | 2 days | 9.5 - 10 | RSBF | [5] |

Protein Adsorption on Calcium Silicate Surfaces

The initial event following the implantation of a biomaterial is the adsorption of proteins from the surrounding biological fluids. This adsorbed protein layer mediates the subsequent cellular interactions. The surface properties of calcium silicate, including its hydrophilicity, surface charge, and the presence of silanol (B1196071) (Si-OH) groups, significantly influence the quantity and conformation of adsorbed proteins.

Apatite Formation: The Hallmark of Bioactivity

The ability of a material to form a bone-like apatite layer on its surface in a physiological environment is a widely accepted indicator of its potential for bone bonding. For calcium silicate, this process is initiated by the high local supersaturation of calcium and phosphate (B84403) ions, facilitated by the alkaline pH and the nucleating sites provided by the C-S-H gel.

Cellular Signaling Pathways Activated by Calcium Silicate

The ionic dissolution products of calcium silicate, primarily Ca²⁺ and Si⁴⁺ ions, are not merely byproducts of its hydration but are bioactive signaling molecules that can directly influence cellular behavior, particularly osteogenic differentiation. These ions have been shown to activate several key signaling pathways in mesenchymal stem cells (MSCs) and pre-osteoblasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of bone formation. Ionic products from silicate bioceramics have been shown to activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of osteogenic genes.[6] Silicate ions, in particular, have been demonstrated to play a significant role in the activation of the Wnt signaling pathway.[7]

References

- 1. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Comparative evaluation of bioactive cements on biomimetic remineralization of dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

The Dissolution Behavior of Calcium Silicate in Simulated Body Fluid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissolution behavior of calcium silicate-based biomaterials when immersed in simulated body fluid (SBF). Understanding these interactions is critical for the development of bioactive materials for bone regeneration and drug delivery applications. This document outlines the fundamental mechanisms, experimental protocols for evaluation, and a summary of key quantitative data from the literature.

Introduction to Bioactivity and the Role of Simulated Body Fluid

Bioactive materials are defined by their ability to form a direct bond with living tissues, particularly bone.[1] This phenomenon is primarily mediated by the formation of a biologically active hydroxyapatite (B223615) (HA) layer on the material's surface upon implantation.[2] Simulated body fluid (SBF) is an acellular solution with ion concentrations and pH closely matching that of human blood plasma.[3] It is widely used as a standard in vitro model to predict the bone-bonding ability of a material by observing the formation of this apatite layer on its surface.[3] The presence of silica (B1680970) has been identified as crucial for this bioactivity, as its partial dissolution and subsequent reactions create nucleation sites for apatite.[1]

The Mechanism of Calcium Silicate (B1173343) Dissolution and Apatite Formation in SBF

The interaction of calcium silicate with SBF is a multi-stage process involving ion exchange, dissolution, and precipitation. This ultimately leads to the formation of a stable hydroxyapatite layer that facilitates osseointegration.

The process can be summarized in the following key stages:

-

Ion Exchange: Upon immersion in SBF, an ion exchange process occurs between the calcium ions (Ca²⁺) in the material and the hydronium ions (H₃O⁺) in the solution.[3] This leads to an increase in the local pH of the SBF.[4]

-

Silica Network Dissolution and Silanol (B1196071) Group Formation: The increase in hydroxyl ion (OH⁻) concentration attacks the silicate network (Si-O-Si bonds), leading to the formation of soluble silica in the form of silicic acid (Si(OH)₄).[3] This process also results in the formation of silanol groups (Si-OH) on the material's surface.[4]

-

Silica Gel Layer Formation: The silanol groups undergo condensation and polymerization to form a hydrated silica gel layer on the surface of the calcium silicate.[3][5]

-

Apatite Nucleation: This silica gel layer, with its high surface area and negative charge, serves as a favorable site for the nucleation of hydroxyapatite.[4] It attracts calcium and phosphate (B84403) ions from the SBF.[4]

-

Hydroxyapatite Layer Growth: The amorphous calcium phosphate nuclei grow by consuming more calcium and phosphate ions from the SBF, eventually crystallizing into a stable hydroxyapatite layer.[4] This layer is chemically and structurally similar to the mineral phase of bone.[2]

The following diagram illustrates the key steps in the dissolution and apatite formation process:

Caption: A flowchart illustrating the sequential stages of calcium silicate dissolution and subsequent hydroxyapatite formation upon immersion in SBF.

Experimental Protocols for Assessing Dissolution Behavior

Standardized experimental protocols are essential for the reliable evaluation of the in vitro bioactivity of calcium silicate materials.

Preparation of Simulated Body Fluid (SBF)

SBF is prepared according to the protocol established by Kokubo et al.[6] The ion concentrations are designed to mimic those of human blood plasma.

Reagents:

-

NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, Na₂SO₄

-

Tris(hydroxymethyl)aminomethane ((CH₂OH)₃CNH₂)

-

1M HCl

Procedure:

-

Dissolve the reagents in distilled water in the order listed in the standard protocol to avoid precipitation.

-

The solution is buffered to a pH of 7.4 at 36.5°C using tris(hydroxymethyl)aminomethane and 1M HCl.[6]

In Vitro Dissolution and Bioactivity Test

Materials:

-

Calcium silicate samples (powder, pellets, or scaffolds)

-

Polyethylene (B3416737) bottles

-

Incubator or water bath

Procedure:

-

Place the calcium silicate samples in polyethylene bottles.

-

Add SBF to the bottles at a specific surface area to volume ratio (e.g., 1.5 mg/mL).[3]

-

Seal the bottles and place them in an incubator or water bath maintained at 36.5°C or 37°C for various time periods (e.g., 1, 3, 7, 14, and 28 days).[6][7] Some studies utilize shaking at a low speed (e.g., 50 rpm).[2]

-

At the end of each time point, remove the samples from the SBF.

-

Analyze the SBF for changes in ion concentration and pH.

-

Wash the retrieved samples with distilled water and ethanol, then dry them for surface characterization.[2]

The following diagram outlines a typical experimental workflow for assessing the bioactivity of calcium silicate in SBF:

Caption: A schematic of the experimental procedure for evaluating the in vitro bioactivity of calcium silicate materials in SBF.

Analytical Techniques

A suite of analytical techniques is employed to characterize the changes in both the SBF and the material surface.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify the changes in the concentration of Ca, Si, and P ions in the SBF over time.[7][8]

-

pH Meter: To measure the pH changes of the SBF during the immersion period.[9]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): To observe the surface morphology of the samples and identify the formation of the apatite layer. EDX provides elemental analysis of the surface, allowing for the determination of the Ca/P ratio.[7][10]

-

X-ray Diffraction (XRD): To identify the crystalline phases present on the sample surface, confirming the formation of hydroxyapatite.[2][7]

-

Fourier Transform Infrared Spectroscopy (FTIR): To detect the characteristic vibrational bands of phosphate and carbonate groups in the newly formed apatite layer.[7]

Quantitative Data on Dissolution Behavior

The dissolution of calcium silicate in SBF is characterized by dynamic changes in ion concentrations and pH. The following tables summarize representative quantitative data from various studies.

Ion Concentration Changes in SBF After Immersion of Calcium Silicate

| Immersion Time | Ca²⁺ Concentration Change | Si⁴⁺ Concentration Change | P⁵⁺ Concentration Change | Reference |

| 3 days | Increase | Increase | Decrease | [2] |

| 5 days | Increase, then saturation | Rapid increase, then moderate | Decrease | [2] |

| 7 days | Initial increase, then decrease | Significant decrease | Decrease | [7][8] |

| 10 days | Saturation | Saturation | Decrease | [2] |

Note: The initial concentrations in SBF are approximately 100.1 ppm for Ca and 31.2 ppm for P, with Si being 0 ppm.[2] The trends can vary depending on the specific composition and form of the calcium silicate material.

pH Changes in SBF During Immersion

| Material | Immersion Time | pH Change | Reference |

| Calcium Silicate | Initial | Increase to ~8 | [11] |

| Calcium Silicate | After initial increase | Gradual decrease to ~7.7 | [11] |

| Wollastonite | Not specified | Increase | [4] |

Surface Characterization and Apatite Formation

| Material | Immersion Time | Observations | Reference |

| 60SiO₂-40CaO glass | 1 day | Surface changes due to dissolution | [2] |

| 60SiO₂-40CaO glass | 5 days | Small, uniform crystals appear | [2] |

| 60SiO₂-40CaO glass | 10 days | Surface covered with new HA crystals | [2] |

| Wollastonite | 1-7 days | Increasing amount of hydroxyapatite phase | [7] |

| Tricalcium Silicate | 5 hours | Apatite nano-spherulites precipitate | [12] |

Factors Influencing Dissolution Behavior

The dissolution kinetics and subsequent bioactivity of calcium silicate are influenced by several material properties:

-

Composition: The Ca/Si ratio affects the dissolution rate. Higher CaO content can lead to a faster release of Ca²⁺ ions and a more rapid increase in pH.[13]

-

Porosity and Surface Area: A higher surface area, often associated with porous structures, accelerates the ion exchange and dissolution processes, leading to faster apatite formation.[3][14]

-

Crystalline vs. Amorphous Structure: Amorphous calcium silicate generally exhibits a higher dissolution rate compared to its crystalline counterparts.[2] However, even fully crystalline phases can exhibit bioactivity.[3]

-

Presence of Other Ions: The incorporation of other ions, such as strontium or magnesium, into the calcium silicate structure can modify the dissolution rate and biological response.[8]

Conclusion

The dissolution of calcium silicate in simulated body fluid is a complex yet predictable process that underpins its bioactivity. The formation of a hydroxyapatite layer, driven by ion exchange and the formation of a silica gel layer, is a hallmark of this interaction. By understanding the mechanisms, employing standardized experimental protocols, and carefully analyzing the quantitative data, researchers and developers can effectively design and evaluate novel calcium silicate-based biomaterials with tailored properties for a wide range of applications in bone tissue engineering and regenerative medicine.

References

- 1. A review of the bioactivity of hydraulic calcium silicate cements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idk.org.rs [idk.org.rs]

- 3. The Use of Simulated Body Fluid (SBF) for Assessing Materials Bioactivity in the Context of Tissue Engineering: Review and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro bioactivity of a glass-ceramic biomaterial with near-eutectic composition of the pseudo-binary system diopside–tricalcium phosphate | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Porous calcium silicate bioactive material–alginate composite for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. mdpi.com [mdpi.com]

- 12. Apatite formation on bioactive calcium-silicate cements for dentistry affects surface topography and human marrow stromal cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [The effects of surface morphology of calcium phosphate ceramics on apatite formation in dynamic SBF] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Apatite-Forming Ability of Calcium Silicate Ceramics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro apatite-forming ability of calcium silicate (B1173343) ceramics, a critical attribute for materials intended for bone tissue engineering and dental applications. The capacity of these ceramics to form a hydroxyapatite (B223615) (HA) layer on their surface when exposed to physiological fluids is a key indicator of their bioactivity and potential to bond with living bone. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Principles of Apatite Formation

The in vitro bioactivity of calcium silicate ceramics is predicated on their ability to form a bone-like apatite layer on their surface when immersed in a simulated body fluid (SBF). This process is a hallmark of bioactive materials and is believed to facilitate a strong bond with host bone tissue. The fundamental mechanism involves a series of surface reactions that lead to the nucleation and growth of hydroxyapatite crystals.

Upon immersion in SBF, a cascade of chemical reactions begins. Calcium ions (Ca²⁺) are released from the ceramic surface, leading to an exchange with hydronium ions (H₃O⁺) from the SBF. This process results in an increase in the local pH at the material-fluid interface. The dissolution of silicate ions from the ceramic leads to the formation of silanol (B1196071) (Si-OH) groups on the surface. These negatively charged Si-OH groups then serve as nucleation sites for the amorphous calcium phosphate (B84403) phase, which subsequently crystallizes into a stable carbonated hydroxyapatite layer, similar in composition to the mineral phase of bone.[1][2][3][4][5] Soluble silicate ions have been shown to stimulate the expression of type-I collagen in osteoblast-like cell cultures, further highlighting the importance of silicon in bone regeneration.[6]

Quantitative Assessment of Apatite Formation

The apatite-forming ability of various calcium silicate ceramics has been quantitatively evaluated in numerous studies. The following tables summarize key findings regarding the timeline of apatite formation and the elemental composition of the resulting layer.

Table 1: Time-Dependent Apatite Formation on Various Calcium Silicate Ceramics in SBF

| Ceramic Composition | Time to Initial Apatite Detection | Time to Confluent Apatite Layer | Reference |

| Calcium Silicate Cements (General) | 5 hours (nano-spherulites) | 7 days (crystalline coating) | [7][8][9] |

| Akermanite (Ca₂MgSi₂O₇) | 20 days (comparable to wollastonite) | 28 days (verified layer) | [10][11][12] |

| Bredigite (Ca₇MgSi₄O₁₆) | 10 days (nanocrystalline HAp) | 14 days (fully covered layer) | [13][14] |

| Diopside (B82245) (CaMgSi₂O₆) | Early stages of immersion | Not explicitly stated | [15][16] |

| Wollastonite (CaSiO₃) | Not explicitly stated | 28 days (apatite-like layer) | [17] |

| Fast-setting Calcium Silicate Cements | 14 days (apatite-like precipitates) | Not explicitly stated | [18] |

Table 2: Ca/P Ratio of Apatite Layer Formed on Calcium Silicate-Based Materials

| Material | Ca/P Ratio | Comments | Reference |

| Biodentine | ~1.4 - 2.5 | Approached that of bone-like carbonate apatite. | [19] |

| ProRoot MTA | ~1.4 - 2.5 | Approached that of bone-like carbonate apatite. | [19] |

| Endocem MTA | Lower than WMTA | - | [18] |

| Endocem Zr | Lower than WMTA (statistically significant) | - | [18] |

| White ProRoot MTA (WMTA) | Higher than Endocem MTA and Endocem Zr | - | [18] |

Experimental Protocols

The standardized assessment of in vitro apatite-forming ability is crucial for comparing the bioactivity of different calcium silicate ceramics. The following protocols are based on methodologies frequently cited in the literature.

Preparation of Simulated Body Fluid (SBF)

A widely accepted protocol for preparing SBF with ion concentrations nearly equal to those of human blood plasma is as follows.[20][21][22]

Reagents and Order of Dissolution for 1L of SBF:

-

NaCl: 7.996 g

-

NaHCO₃: 0.350 g

-

KCl: 0.224 g

-

K₂HPO₄·3H₂O: 0.228 g

-

MgCl₂·6H₂O: 0.305 g

-

1M HCl: 40 mL

-

CaCl₂: 0.278 g

-

Na₂SO₄: 0.071 g

-

Tris(hydroxymethyl)aminomethane: 6.057 g

Procedure:

-

Wash all glassware and containers with 1N HCl, a neutral detergent, and finally with ion-exchanged and distilled water before drying.[20][22]

-

In a 1L polyethylene (B3416737) bottle, dissolve the reagents one by one in approximately 500 mL of ion-exchanged and distilled water, ensuring each reagent is fully dissolved before adding the next.[20][22]

-

Use a magnetic stirrer to facilitate dissolution.[20]

-

Once all reagents are dissolved, transfer the solution to a 1L volumetric flask.

-

Rinse the polyethylene bottle with ion-exchanged and distilled water and add the rinsing water to the volumetric flask.

-

Bring the total volume to 1L with ion-exchanged and distilled water.

-

Adjust the temperature of the solution to 36.5°C in a water bath and buffer the pH to 7.40 by titrating with 1N HCl.[20][22]

-

Store the prepared SBF in a polyethylene or polystyrene bottle in a refrigerator at 5-10°C. Do not use if any precipitation is observed during storage.[20]

SBF Immersion Test

-

Sample Preparation: Prepare polished discs or scaffolds of the calcium silicate ceramic to be tested.

-

Immersion: Place the samples in a sealed container with a sufficient volume of SBF to ensure the sample is fully submerged. The ratio of the surface area of the sample to the volume of SBF is a critical parameter and should be kept consistent.

-

Incubation: Maintain the container in an incubator at 37°C for predetermined time points (e.g., 1, 3, 7, 14, and 28 days).[11]

-

Sample Retrieval: At each time point, remove the samples from the SBF, gently rinse them with distilled water to remove any soluble salts, and dry them at a low temperature.

Characterization Techniques

-

Scanning Electron Microscopy (SEM): To observe the surface morphology of the samples and the formation of the apatite layer.

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the surface layer, specifically the calcium to phosphorus (Ca/P) ratio.[11]

-

X-ray Diffraction (XRD): To identify the crystalline phases present on the sample surface and confirm the formation of hydroxyapatite.[23]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic vibrational bands of phosphate (PO₄³⁻) and carbonate (CO₃²⁻) groups present in the formed apatite layer.[11]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To measure the changes in ion concentrations (Ca, Si, P, Mg) in the SBF over time, providing insights into the ion exchange processes.[15]

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involved in the in vitro assessment of apatite-forming ability.

Caption: Mechanism of apatite formation on calcium silicate ceramics.

Caption: Experimental workflow for in vitro bioactivity testing.

Conclusion

The in vitro apatite-forming ability of calcium silicate ceramics is a complex, multi-step process that is fundamental to their bioactivity. Standardized experimental protocols, particularly SBF immersion tests, coupled with a suite of characterization techniques, are essential for the quantitative evaluation and comparison of these materials. The data presented in this guide demonstrate that while most calcium silicate ceramics exhibit apatite formation, the kinetics and composition of the apatite layer can vary significantly depending on the specific ceramic formulation. This understanding is critical for the rational design and development of new calcium silicate-based biomaterials for bone regeneration and dental applications.

References

- 1. Apatite-forming ability of silicate ion dissolved from silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro biomineralization behaviors and mechanism as well as cell responses of calcium silicate ceramics - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apatite formation on bioactive calcium-silicate cements for dentistry affects surface topography and human marrow stromal cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apatite formation on bioactive calcium-silicate cements for dentistry affects surface topography and human marrow stromal cells proliferation | Pocket Dentistry [pocketdentistry.com]

- 9. Kinetics of apatite formation on a calcium-silicate cement for root-end filling during ageing in physiological-like phosphate solutions | springermedicine.com [springermedicine.com]

- 10. In vitro bioactivity of akermanite ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and in vitro bioactivity of bredigite powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro bioactivity, biocompatibility and dissolution studies of diopside prepared from biowaste by using sol-gel combustion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sid.ir [sid.ir]

- 18. Evaluation of calcium-releasing and apatite-forming abilities of fast-setting calcium silicate-based endodontic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. SBF [life.kyutech.ac.jp]

- 21. scribd.com [scribd.com]

- 22. scribd.com [scribd.com]

- 23. Microstructure, mechanical properties and in vitro bioactivity of akermanite scaffolds fabricated by laser sintering - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Calcium Silicate Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium silicate-based materials have emerged as a pivotal class of biomaterials in the fields of medicine and dentistry, particularly in applications requiring direct contact with living tissues. Their inherent bioactivity, characterized by the ability to form a hydroxyapatite-like layer in a physiological environment, has made them a subject of intense research and development. This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of various calcium silicate (B1173343) materials, with a focus on quantitative data, detailed experimental methodologies, and the underlying cellular signaling pathways.

Quantitative Assessment of Biocompatibility and Cytotoxicity

The biological response to calcium silicate materials is a critical determinant of their clinical success. In vitro assays are fundamental in screening and characterizing the biocompatibility and potential cytotoxicity of these materials. The following tables summarize quantitative data from various studies, providing a comparative analysis of different calcium silicate-based cements.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

| Material | Cell Type | Time Point | Dilution/Concentration | Cell Viability (% of Control) | Reference(s) |

| ProRoot MTA | Human Gingiva-Derived Stem Cells (GDSCs) | 7 days | Undiluted | No significant difference from control | [1] |

| Human Apical Papilla Cells (APCs) | 24 hours | Undiluted | >70% (considered cytocompatible) | [1] | |

| Human Apical Papilla Cells (APCs) | 72 hours | Undiluted | Higher than control | [2] | |

| Biodentine | Human Gingiva-Derived Stem Cells (GDSCs) | 7 days | Undiluted | No significant difference from control | [1] |

| Human Apical Papilla Cells (APCs) | 24 hours | Undiluted | >70% (considered cytocompatible) | [1] | |

| Human Apical Papilla Cells (APCs) | 72 hours | Undiluted | Higher than control | [2] | |

| Apical Papilla Cells (APCs) | 48 hours | 1:4 | Higher than control | [3] | |

| Endocem Zr | Human Gingiva-Derived Stem Cells (GDSCs) | 7 days | Undiluted | Lower than control | [1] |

| RetroMTA | Human Gingiva-Derived Stem Cells (GDSCs) | 7 days | Undiluted | Lower than control | [1] |

| NeoMTA Plus | Human Apical Papilla Cells (APCs) | 24 hours | 1:4 | >70% (considered cytocompatible) | [2] |

| Human Apical Papilla Cells (APCs) | 72 hours | 1:4 | Higher than control | [2] | |

| MTA HP Repair | Human Apical Papilla Cells (APCs) | 24 hours | 1:4 | >70% (considered cytocompatible) | [2] |

| Human Apical Papilla Cells (APCs) | 72 hours | 1:4 | Higher than control | [2] | |

| Bio-C Repair | Apical Papilla Cells (APCs) | 48 hours | 1:4 and 1:8 | Higher than control | [3] |

| Apical Papilla Cells (APCs) | 24 hours | Undiluted and 1:4 | Cytotoxic | [3] | |

| White MTA | Apical Papilla Cells (APCs) | 24 and 48 hours | All dilutions | Cytotoxic | [3] |

Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

| Material | Cell Type | Time Point | Dilution/Concentration | LDH Release (% of Positive Control) | Reference(s) |

| ProRoot MTA | Human Pulp Fibroblasts | 72 hours | Eluates | Not specified, but lower than TheraCal LC | [4] |

| Biodentine | Human Pulp Fibroblasts | 72 hours | Eluates | Not specified, but lower than TheraCal LC | [4] |

| TheraCal LC | Human Pulp Fibroblasts | 72 hours | Eluates | Highest among tested materials | [4] |

Note: Quantitative data for LDH release is less frequently reported in percentages, with many studies providing relative values or statistical comparisons.

Inflammatory Response (Cytokine Secretion)

The inflammatory potential of biomaterials can be assessed by measuring the secretion of pro-inflammatory and anti-inflammatory cytokines by immune cells.

| Material | Cell Type | Cytokine | Condition | Result | Reference(s) |

| MTA | Human Monocytes | TNF-α | No LPS | Higher secretion than control | [5] |

| Human Monocytes | IL-1β | No LPS | Lower secretion than control | [5] | |

| Human Monocytes | TNF-α, IL-6 | With LPS | Increased secretion | [5] | |

| Biodentine | Human Monocytes | TNF-α, IL-1β | No LPS | Higher secretion than control | [5] |

| Human Monocytes | TNF-α, IL-1β, IL-6 | With LPS | Increased secretion | [5] | |

| Dicalcium Silicate | RAW 264.7 Macrophages | TNF-α mRNA | 100 µg/mL | High expression | [6] |

| RAW 264.7 Macrophages | IL-1β mRNA | 10 µg/mL and 100 µg/mL | No significant increase | [6] | |

| RAW 264.7 Macrophages | IL-6 mRNA | 10 µg/mL and 100 µg/mL | Low levels | [6] |

Detailed Experimental Protocols

Standardized and well-documented experimental protocols are crucial for the reproducibility and comparison of biocompatibility and cytotoxicity data.

MTT Assay for Cell Viability

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.

Materials:

-

L929 mouse fibroblast cells (or other relevant cell line)

-

Complete cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Material Extract Preparation: Prepare extracts of the calcium silicate materials according to ISO 10993-12. Briefly, incubate the set material in culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.

-

Cell Exposure: Remove the culture medium from the cells and replace it with 100 µL of the material extracts (or serial dilutions). Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control: (Absorbance of test sample / Absorbance of negative control) x 100.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

-

LDH cytotoxicity detection kit (e.g., from Roche, Promega, or similar)

-

Cell culture and material extracts prepared as for the MTT assay.

-